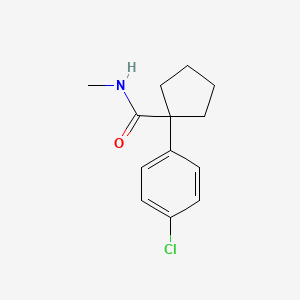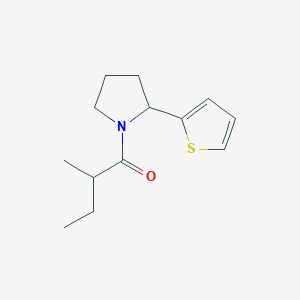
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide, also known as MMCM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the morpholine family and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is not fully understood, but it is believed to act as an inhibitor of calcium ion channels and as a modulator of G protein-coupled receptors. This leads to a range of effects on the cells and systems in which it is used, including changes in membrane potential, neurotransmitter release, and intracellular calcium levels.
Biochemical and Physiological Effects:
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of calcium ion channels and G protein-coupled receptors. It has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide in lab experiments is its unique properties, which allow for the study of a range of biological systems. Additionally, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is relatively easy to synthesize and has been found to be stable under a range of conditions. However, there are also limitations to the use of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide in lab experiments, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many potential future directions for research on 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. One area of interest is the development of new pain medications based on the analgesic properties of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide and its effects on various biological systems. There is also potential for the development of new anti-inflammatory medications based on the anti-inflammatory effects of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. Overall, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is a valuable tool for scientific research and has the potential to lead to the development of new medications and treatments for a range of conditions.
合成法
The synthesis of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide involves the reaction of 4-methylphenyl isocyanate with 3-methylmorpholine in the presence of a catalyst. The resulting product is then further purified by recrystallization. This method has been found to be effective in producing high yields of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide with high purity.
科学的研究の応用
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been widely used in scientific research due to its unique properties. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological systems. 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been used to study the effects of calcium ion channels in cells, as well as the role of G protein-coupled receptors in signal transduction. It has also been used in studies of the central nervous system, including the effects of opioids on pain perception.
特性
IUPAC Name |
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-5-12(6-4-10)14-13(16)15-7-8-17-9-11(15)2/h3-6,11H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGZGMIMPGLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)





![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)

